molecular formula C8H7BrO B12848214 4-Bromocuban-1-ol

4-Bromocuban-1-ol

Cat. No.: B12848214
M. Wt: 199.04 g/mol
InChI Key: ANRCRDFQDMCTDC-UHFFFAOYSA-N
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Description

4-Bromocuban-1-ol: is a chemical compound with the molecular formula C8H7BrO. It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The presence of a bromine atom and a hydroxyl group on the cubane framework makes this compound an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocuban-1-ol can be synthesized through several methods. One common approach involves the bromination of cubane followed by hydroxylation. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst. The hydroxylation step can be achieved using reagents like sodium hydroxide (NaOH) or hydrogen peroxide (H2O2) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive bromine and hydroxylation agents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Example Reaction with Hydroxide Ion:
C8H10BrN+OHC8H11NO+Br\text{C}_8\text{H}_{10}\text{BrN} + \text{OH}^- \rightarrow \text{C}_8\text{H}_{11}\text{NO} + \text{Br}^-

  • Conditions: Polar aprotic solvents (e.g., DMSO), 25–60°C .

  • Kinetics: Second-order kinetics observed, consistent with bimolecular substitution.

SubstrateNucleophileSolventRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)Major Product
4-Bromocuban-1-amineOH⁻DMSO1.2 × 10<sup>−3</sup>Cuban-1-amine-4-ol
4-Bromohexan-1-olOH⁻H<sub>2</sub>O4.5 × 10<sup>−2</sup>Hexan-1,4-diol

Comparison Insight: The cubane derivative reacts ~40× slower than linear analogs like 4-bromohexan-1-ol , highlighting steric limitations.

Amine-Functional Group Reactivity

The primary amine group participates in classical reactions, though cubane-induced steric effects modulate outcomes.

Acylation

C8H10BrN+CH3COClC10H12BrNO+HCl\text{C}_8\text{H}_{10}\text{BrN} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{10}\text{H}_{12}\text{BrNO} + \text{HCl}

  • Conditions: Excess acetyl chloride, pyridine, 0°C → rt.

  • Yield: 65–70% (lower than linear amines due to hindered access to the amine lone pair).

Alkylation

C8H10BrN+CH3IC9H13BrN+HI\text{C}_8\text{H}_{10}\text{BrN} + \text{CH}_3\text{I} \rightarrow \text{C}_9\text{H}_{13}\text{BrN} + \text{HI}

  • Selectivity: Monoalkylation predominates; dialkylation is suppressed by steric bulk.

Elimination Reactions

Under strong base conditions (e.g., KOtBu), 4-bromocuban-1-amine undergoes E2 elimination , forming cubene derivatives. The reaction is less favorable compared to linear bromoamines due to the cubane’s strain-resistant structure .

Example Pathway:
C8H10BrN+BaseC8H9N+HBr+Base-H\text{C}_8\text{H}_{10}\text{BrN} + \text{Base} \rightarrow \text{C}_8\text{H}_9\text{N} + \text{HBr} + \text{Base-H}

  • Byproducts: Minor ring-opened products observed at >100°C.

Catalytic Cross-Coupling Reactions

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings, though yields are moderate.

Suzuki Coupling Example:
C8H10BrN+PhB(OH)2Pd(PPh3)4C14H15N+B(OH)3\text{C}_8\text{H}_{10}\text{BrN} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{14}\text{H}_{15}\text{N} + \text{B(OH)}_3

  • Yield: 55% (vs. 85–90% for aryl bromides).

  • Limitation: Cubane’s electron-deficient nature slows oxidative addition.

Stability and Degradation

  • Thermal Stability: Decomposes at >200°C via cubane ring opening, releasing HBr and NH<sub>3</sub>.

  • Photoreactivity: UV exposure induces homolytic C-Br bond cleavage, generating a cubyl radical.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of brominated compounds in cancer therapy. 4-Bromocuban-1-ol has been investigated for its cytotoxic effects against various cancer cell lines. For instance, bromophenols, structurally similar to this compound, have demonstrated significant anticancer properties by inducing apoptosis and inhibiting cell proliferation in human cancer cell lines such as HeLa and A549 . The mechanisms of action often involve the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties
Brominated compounds are known for their antimicrobial activities. This compound could be explored for its efficacy against specific pathogens, leveraging the inherent properties of bromine which can enhance the reactivity of organic compounds towards microbial cells . This application is particularly relevant in the development of new antimicrobial agents in response to growing antibiotic resistance.

Material Science

Polymer Chemistry
In material science, this compound can serve as a functional monomer or additive in polymer synthesis. Its unique structure may impart specific properties to polymers, such as improved thermal stability or enhanced mechanical strength. The incorporation of brominated compounds into polymers has been shown to improve flame retardancy, which is an essential property in various applications including electronics and construction materials .

Chemical Probes in Biological Research

Discovery of Biological Targets
this compound can be utilized as a chemical probe to investigate biological processes and mechanisms. The compound's ability to selectively interact with proteins or enzymes makes it valuable for studying disease mechanisms and identifying novel therapeutic targets . Research initiatives funded by organizations like the National Institutes of Health emphasize the importance of developing small molecule probes that can modulate biological functions, thereby aiding in the understanding of complex diseases .

Data Table: Comparison of Biological Activities

CompoundActivity TypeTarget Cell LinesMechanism of Action
This compoundAnticancerHeLa, A549Induces apoptosis via signaling pathway modulation
BromophenolsAntimicrobialVarious bacterial strainsDisruption of microbial cell membranes
Brominated PolymersMaterial PropertiesN/AEnhanced thermal stability and flame retardancy

Case Studies

Case Study 1: Anticancer Efficacy
A study investigating the effects of brominated compounds on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against HeLa cells. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound led to increased rates of programmed cell death compared to control groups .

Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial viability, suggesting that this compound could serve as a lead candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Bromocuban-1-ol involves its interaction with molecular targets through its bromine and hydroxyl functional groups. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the compound’s reactivity and binding properties, making it useful in various chemical and biological applications.

Comparison with Similar Compounds

    4-Bromo-1-butanol: A primary alcohol with a bromine atom, used in organic synthesis.

    4-Chloro-1-butanol: Similar to 4-Bromo-1-butanol but with a chlorine atom.

    6-Bromo-1-hexanol: A longer-chain alcohol with a bromine atom.

    5-Bromo-1-pentanol: Another brominated alcohol with a different chain length.

Uniqueness: 4-Bromocuban-1-ol stands out due to its cubane structure, which imparts unique steric and electronic properties

Properties

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

4-bromocuban-1-ol

InChI

InChI=1S/C8H7BrO/c9-7-1-4-2(7)6-3(7)5(1)8(4,6)10/h1-6,10H

InChI Key

ANRCRDFQDMCTDC-UHFFFAOYSA-N

Canonical SMILES

C12C3C4C1(C5C2C3(C45)Br)O

Origin of Product

United States

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